molecular formula C24H20BrClN2O2 B10937000 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10937000
M. Wt: 483.8 g/mol
InChI Key: MQZUNKFSYPRWAL-UHFFFAOYSA-N
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Description

4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactionsThe final step involves the formation of the pyrazole ring through cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, chlorine, and methoxy groups in 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole contributes to its distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C24H20BrClN2O2

Molecular Weight

483.8 g/mol

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20BrClN2O2/c1-29-20-11-5-17(6-12-20)23-22(25)24(18-7-13-21(30-2)14-8-18)28(27-23)15-16-3-9-19(26)10-4-16/h3-14H,15H2,1-2H3

InChI Key

MQZUNKFSYPRWAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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